2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride
Overview
Description
2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride is a chemical compound with a complex structure that includes both amine and amide functional groups
Scientific Research Applications
2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride typically involves multiple steps. One common method starts with the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield dimethylaminopropylamine. The final step involves the reaction of dimethylaminopropylamine with 3-methylbutanamide under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine groups into corresponding oxides.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Various halogenating agents can be used to introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amine groups, while reduction can produce fully hydrogenated derivatives.
Mechanism of Action
The mechanism by which 2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
3,3′-Iminobis(N,N-dimethylpropylamine): This compound has a similar structure but with different functional groups, leading to distinct chemical properties and applications.
N-(3-Dimethylaminopropyl)-N′,N′-dimethylpropane-1,3-diamine: Another structurally related compound with unique reactivity and uses.
Uniqueness
2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride is unique due to its specific combination of amine and amide groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3O.2ClH/c1-8(2)9(11)10(14)12-6-5-7-13(3)4;;/h8-9H,5-7,11H2,1-4H3,(H,12,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSYCGJMLPQDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCCN(C)C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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